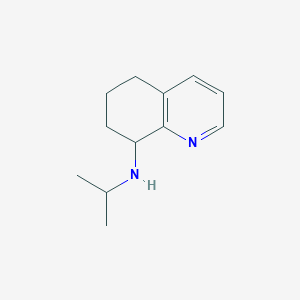
N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine
説明
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, or reactions under different conditions (e.g., heat, light, etc.).Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, reactivity, and other physical and chemical characteristics.科学的研究の応用
Anticancer Research
8-Hydroxyquinoline derivatives, closely related to the queried compound, have drawn attention for their significant biological activities, including anti-cancer properties. These compounds have been explored for synthetic modifications to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer. Their ability to chelate metal ions further underscores their potential as drug candidates for various diseases, highlighting the role of the 8-aminoquinoline scaffold in medicinal chemistry for anticancer applications (Gupta, Luxami, & Paul, 2021).
Neuroprotective and Antiaddictive Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the queried molecule, exhibits neuroprotective, antiaddictive, and antidepressant properties in various neurodegenerative diseases of the central nervous system. This highlights the potential of tetrahydroisoquinoline derivatives in developing treatments for CNS disorders, demonstrating a broad spectrum of biological activities that include modulation of monoaminergic systems and MAO inhibition (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antiprotozoal Drug Development
8-Aminoquinolines, such as tafenoquine, have been evaluated for their efficacy and reduced toxicity to provide better treatments for protozoal infections, including malaria and leishmaniasis. This research underscores the therapeutic potential of 8-aminoquinoline analogs in public health as future antiprotozoals, highlighting their broad utility and the ongoing efforts to improve their safety profiles (Tekwani & Walker, 2006).
Environmental and Biological Sensing
Research into fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications has been extensive. These studies demonstrate the value of 8-amidoquinoline derivatives as functional receptors for zinc ions, emphasizing their selectivity, bio-compatibility, and potential for significant improvements in chemosensors. The developments in this area reflect the adaptability of 8-aminoquinoline derivatives in designing sensitive and selective probes for metal ion detection, which is crucial for both environmental monitoring and biological research (Mohamad et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, environmental impact, and safety precautions needed when handling the compound.
将来の方向性
This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have a specific compound in mind that has been extensively studied, I may be able to provide more detailed information.
特性
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)14-11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11,14H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUIJWTEXAJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



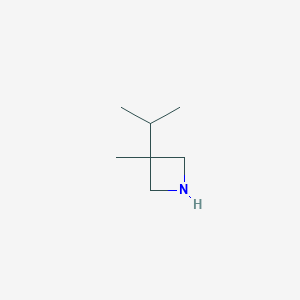
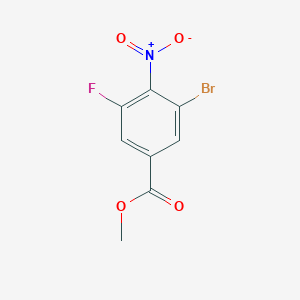
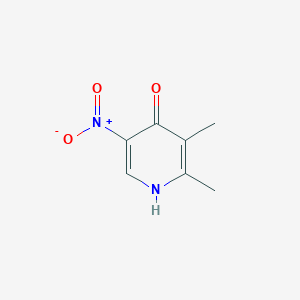
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
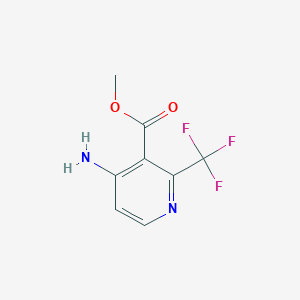
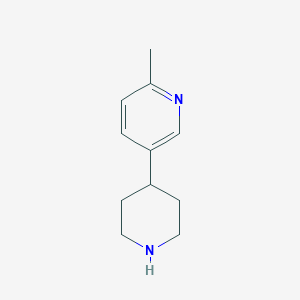
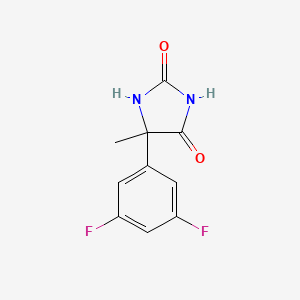
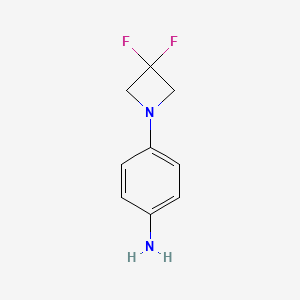
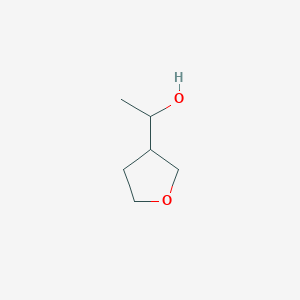
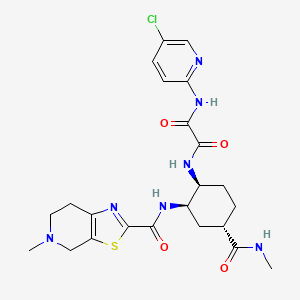
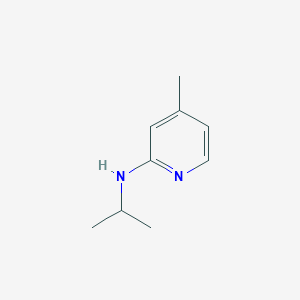
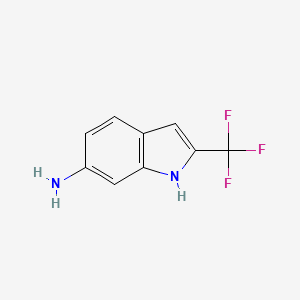
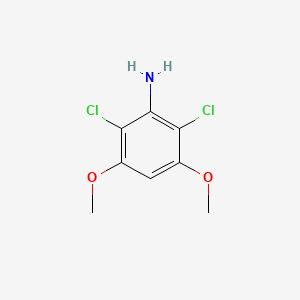
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)